molecular formula C23H20ClNO2 B2730033 (E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide CAS No. 477888-28-1

(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide

Cat. No.: B2730033
CAS No.: 477888-28-1
M. Wt: 377.87
InChI Key: YULBFGJSMYNBFX-XNTDXEJSSA-N
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Description

(E)-3-[4-(Benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide is a synthetic small molecule characterized by an (E)-configured α,β-unsaturated propenamide backbone. Key structural features include:

  • 4-Chlorobenzyl amide substituent: The N-linked 4-chlorobenzyl group enhances electronic effects and may influence biological interactions via halogen bonding .

Knoevenagel condensation to form the α,β-unsaturated carbonyl system.

Amide coupling (e.g., via EDCI/HOBt) to attach the 4-chlorobenzylamine moiety.

The compound’s design likely targets bioactive scaffolds, given the prevalence of similar structures in antimicrobial and anticancer research .

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-3-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO2/c24-21-11-6-19(7-12-21)16-25-23(26)15-10-18-8-13-22(14-9-18)27-17-20-4-2-1-3-5-20/h1-15H,16-17H2,(H,25,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULBFGJSMYNBFX-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide typically involves the following steps:

    Preparation of 4-(benzyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of (E)-3-[4-(benzyloxy)phenyl]-2-propenoic acid: The aldehyde group of 4-(benzyloxy)benzaldehyde is converted to a carboxylic acid via oxidation, followed by a Wittig reaction to introduce the propenoic acid moiety.

    Amidation: The final step involves the reaction of (E)-3-[4-(benzyloxy)phenyl]-2-propenoic acid with 4-chlorobenzylamine under dehydrating conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.

    Reduction: The propenamide double bond can be reduced to form the corresponding saturated amide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving amide bonds.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and chlorobenzyl groups may enhance binding affinity and specificity to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Biological Activity
Target Compound: (E)-3-[4-(Benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide C23H20ClNO2* 377.87 4-Chlorobenzyl, Benzyloxy ~190–210 (predicted) Not reported (inferred antimicrobial potential)
(E)-3-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)-2-propenamide () C23H21NO3 359.42 4-Methoxyphenyl, Benzyloxy
(E)-3-(4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl)-N-(4-methoxyphenyl)-2-propenamide () C23H19ClFNO3 411.85 2-Chloro-6-fluorobenzyloxy, 4-Methoxyphenyl
N-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide () C19H19ClFNO 331.81 3-Chloro-4-fluorophenyl, Isobutylphenyl
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide () C18H18ClN3O2 343.81 Cyano, 4-Methoxyphenyl

*Calculated based on structural analogy.

Key Observations:

Halogenated derivatives () exhibit higher molar masses due to additional Cl/F atoms, which may improve binding affinity but reduce aqueous solubility.

Biological Activity Trends: Compounds with thiazolidinone or aminothiazole moieties () show notable antimicrobial activity, suggesting that the propenamide backbone in the target compound could be optimized for similar applications . The chlorobenzyl group’s electron-withdrawing nature may enhance interactions with enzyme active sites compared to methoxy or cyano substituents () .

Synthetic Feasibility: Microwave-assisted synthesis () improves yields and reduces reaction times for asymmetric propenamides, a strategy applicable to the target compound .

Biological Activity

(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, along with data tables summarizing key studies.

Chemical Structure and Properties

The compound features a propenamide backbone with significant substituents, including a benzyloxy group and a chlorobenzyl moiety. Its molecular formula is C23H20ClNO2C_{23}H_{20}ClNO_{2}, and it has a molecular weight of 377.87 g/mol. The presence of these functional groups may enhance its interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzyloxy and chlorobenzyl groups are believed to enhance binding affinity and specificity, which may lead to various therapeutic effects. Although detailed mechanisms are still under investigation, preliminary studies suggest the following potential actions:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways related to pain and inflammation.

In Vitro Studies

Several studies have assessed the biological activity of this compound through in vitro assays. The following table summarizes key findings from recent research:

Study ReferenceBiological Activity AssessedKey Findings
Enzyme InhibitionDemonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential.
CytotoxicityShowed moderate cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Antioxidant ActivityExhibited antioxidant properties in cell-free systems, which may contribute to its therapeutic efficacy.

Case Studies

  • Anti-Inflammatory Effects : In a study published in Pharmacological Research, this compound was tested for its ability to reduce inflammation in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use in treating inflammatory diseases.
  • Anticancer Potential : A case study highlighted the compound's effects on breast cancer cell lines, where it induced apoptosis and inhibited cell proliferation. These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.

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